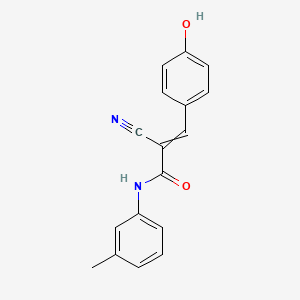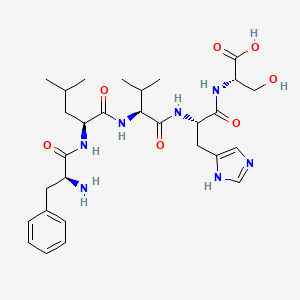
L-Serine, L-phenylalanyl-L-leucyl-L-valyl-L-histidyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, L-phenylalanyl-L-leucyl-L-valyl-L-histidyl- is a peptide compound composed of five amino acids: L-serine, L-phenylalanine, L-leucine, L-valine, and L-histidine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-phenylalanyl-L-leucyl-L-valyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, L-phenylalanyl-L-leucyl-L-valyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of histidine can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Serine, L-phenylalanyl-L-leucyl-L-valyl-L-histidyl- has several applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including neuroprotective properties and as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Serine, L-phenylalanyl-L-leucyl-L-valyl-L-histidyl- involves its interaction with specific molecular targets and pathways. For instance, L-serine is known to play a role in neuroprotection by activating lysosomal cathepsins B and L, which are involved in protein degradation and clearance . The peptide may also interact with receptors or enzymes, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- **L-Serine, L-methionylglycyl-L-phenylalanyl-L-histidyl-L-histidyl-L-valyl-L-leucyl-L-arginyl-L-phenylalanyl-L-threonyl-L-methionyl-L-leucyl-L-alanyl-L-arginyl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-seryl-L-tryptophyl-L-prolyl-L-α-glutamyl-L-valyl-L-isoleucyl-L-cysteinyl-L-leucyl-L-prolyl-L-seryl-L-valyl-: A longer peptide with similar amino acid composition .
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Uniqueness
L-Serine, L-phenylalanyl-L-leucyl-L-valyl-L-histidyl- is unique due to its specific sequence and the presence of histidine, which can participate in various biochemical reactions. Its relatively short length compared to other peptides makes it a useful model for studying peptide synthesis and modifications.
Propiedades
Número CAS |
574749-77-2 |
|---|---|
Fórmula molecular |
C29H43N7O7 |
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C29H43N7O7/c1-16(2)10-21(33-25(38)20(30)11-18-8-6-5-7-9-18)27(40)36-24(17(3)4)28(41)34-22(12-19-13-31-15-32-19)26(39)35-23(14-37)29(42)43/h5-9,13,15-17,20-24,37H,10-12,14,30H2,1-4H3,(H,31,32)(H,33,38)(H,34,41)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
YUMRGZDGYZEICD-LSBAASHUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


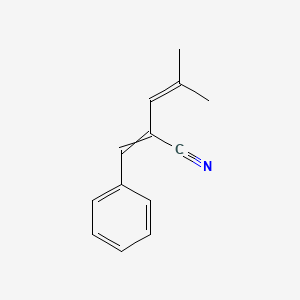
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)

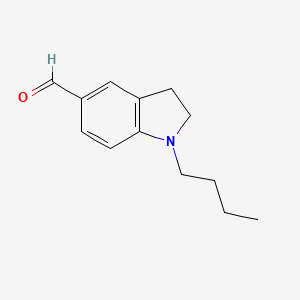

![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
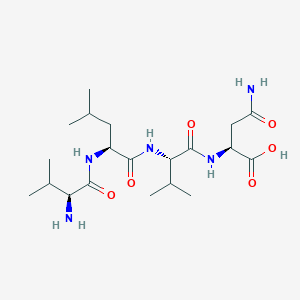
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
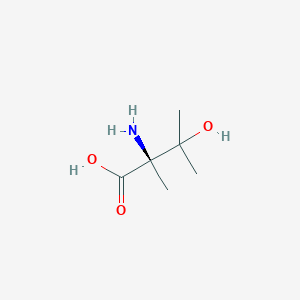
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
